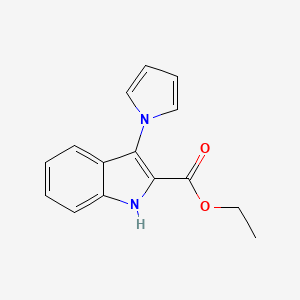

Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-pyrrol-1-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-19-15(18)13-14(17-9-5-6-10-17)11-7-3-4-8-12(11)16-13/h3-10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXYIOCYCBVYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data for Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate (NMR, IR, MS)

Executive Summary & Compound Significance

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate represents a specialized hybrid scaffold merging the indole and pyrrole pharmacophores. This structure is of significant interest in medicinal chemistry, particularly in the development of antitubercular agents (targeting MmpL3) and kinase inhibitors (e.g., GSK-3

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and the mechanistic rationale for its synthesis and fragmentation, designed for researchers optimizing library synthesis or validating intermediate purity.

Synthetic Pathway & Mechanistic Context

The synthesis of this compound relies on the Clauson-Kaas reaction , a robust method for constructing

Reaction Workflow

The precursor, ethyl 3-amino-1H-indole-2-carboxylate , is treated with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (typically acetic acid or

Figure 1: Clauson-Kaas synthesis pathway for the target scaffold.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct coupling of the ethyl ester, the symmetry of the pyrrole ring, and the deshielded indole NH.

H NMR Analysis (DMSO-

, 400 MHz)

The pyrrole ring attached to the nitrogen at position 3 often exhibits restricted rotation or orthogonality due to the steric bulk of the adjacent C2-ester, influencing the chemical shifts of the pyrrole

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Indole NH | 12.10 - 12.30 | br s | 1H | Highly deshielded due to electron-withdrawing ester at C2. |

| Indole H4 | 7.75 - 7.85 | d ( | 1H | Deshielded by the magnetic anisotropy of the C3-pyrrole ring. |

| Indole H7 | 7.45 - 7.55 | d ( | 1H | Typical aromatic doublet. |

| Indole H5, H6 | 7.15 - 7.35 | m | 2H | Overlapping aromatic multiplets.[1] |

| Pyrrole | 6.95 - 7.05 | t / m | 2H | Protons at positions 2' and 5' of the pyrrole ring. |

| Pyrrole | 6.20 - 6.30 | t / m | 2H | Protons at positions 3' and 4' of the pyrrole ring. |

| Ester CH | 4.25 - 4.35 | q ( | 2H | Characteristic quartet of ethyl ester. |

| Ester CH | 1.25 - 1.35 | t ( | 3H | Characteristic triplet of ethyl ester. |

C NMR Analysis (DMSO-

, 100 MHz)

Key diagnostic peaks include the ester carbonyl and the distinct pyrrole carbons.

-

Carbonyl (C=O):

160.5 – 161.5 ppm. -

Indole C2:

125.0 – 127.0 ppm (Quaternary, linked to ester). -

Indole C3:

118.0 – 120.0 ppm (Quaternary, linked to pyrrole). -

Pyrrole

-C: -

Pyrrole

-C: -

Ethyl Group:

60.5 (

Infrared Spectroscopy (IR)

The IR spectrum validates the functional group transformations, specifically the retention of the indole NH and the ester carbonyl.

| Functional Group | Wavenumber (cm | Intensity | Notes |

| Indole N-H | 3300 - 3450 | Medium, Broad | Stretching vibration; confirms the indole nitrogen is unsubstituted. |

| Ester C=O | 1680 - 1710 | Strong | Conjugated ester stretch. Lower frequency due to conjugation with the indole system. |

| C=C (Aromatic) | 1520 - 1620 | Medium | Skeletal vibrations of the indole and pyrrole rings. |

| C-O (Ester) | 1230 - 1260 | Strong | C-O-C stretching of the ethyl ester. |

| C-N | 1310 - 1350 | Medium | Aryl C-N stretch (Indole C3 - Pyrrole N). |

Mass Spectrometry (MS)

The mass fragmentation pattern is dictated by the stability of the indole core and the lability of the ester group.

Molecular Formula:

Fragmentation Pathway (EI/ESI)

-

Molecular Ion:

(ESI) or -

Loss of Ethoxy Group: Cleavage of the ester usually leads to the acylium ion

.- .

-

Observed Peak:

209 .

-

Decarboxylation: Further loss of CO from the acylium ion or direct loss of the ester group.

-

Observed Peak:

181 (Base indole-pyrrole core).

-

Figure 2: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Preparation for Analysis

To ensure high-fidelity spectral data, sample preparation must minimize aggregation and solvent effects.

-

NMR Preparation:

-

Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

. -

Note: CDCl

may be used, but the indole NH signal may be broad or non-observable due to exchange. DMSO-

-

-

MS Preparation:

-

Prepare a 10

M solution in Methanol (LC-MS grade) . -

Use 0.1% Formic Acid as an additive to promote protonation (

).

-

-

Purification Check:

-

Prior to analysis, ensure the removal of acetic acid (catalyst from synthesis) which appears as a singlet at

1.91 ppm in DMSO-

-

References

-

Clauson-Kaas Reaction Fundamentals

-

Pyrrole-Indole Hybrid Synthesis

-

Dandagvhala, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225.[3]

-

-

Spectroscopic Data of Indole Esters

-

PubChem Compound Summary for Ethyl indole-2-carboxylate.

-

-

General Pyrrole Characterization

-

Török, B., et al. (2005). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, (ix), 181-189.

-

Sources

Strategic Architectures: A Technical Guide to the Synthesis of Substituted Indole-2-Carboxylates

Executive Summary

The indole-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for NMDA receptor antagonists (specifically at the glycine binding site), anticancer agents, and complex alkaloids. While the indole core is ubiquitous, the specific installation of the 2-carboxylate moiety requires distinct synthetic logic compared to the more common 3-substituted variants (e.g., Fischer indole synthesis).

This guide deconstructs the synthesis of substituted indole-2-carboxylates into two dominant paradigms: Classical Condensation Architectures (Reissert and Hemetsberger-Knittel) and Modern Transition-Metal Catalysis (Palladium-mediated C-H functionalization).

Classical Architectures: The Reissert & Hemetsberger Protocols

The Reissert Indole Synthesis

Best for: Scalable synthesis of 4-, 5-, 6-, or 7-substituted indoles from cheap precursors. Mechanism: Base-mediated condensation of o-nitrotoluenes with diethyl oxalate, followed by reductive cyclization.[1]

The Reissert synthesis remains the industrial standard for indole-2-carboxylates because it introduces the C2-carboxylate and C3-H motif simultaneously. The driving force is the acidity of the methyl protons ortho to the nitro group.

Mechanistic Pathway (Reissert)

The reaction proceeds via the formation of an o-nitrophenylpyruvate intermediate.[2] The subsequent reduction of the nitro group triggers an intramolecular condensation with the ketone carbonyl.

Figure 1: The Reissert Indole Synthesis pathway, highlighting the critical pyruvate intermediate.

Validated Protocol: Modified Reissert Synthesis

Source Validation: Adapted from Noland, W. E. et al. Organic Syntheses.[3]

-

Condensation: To a solution of potassium ethoxide (prepared from 0.1 mol K in 40 mL absolute EtOH) and diethyl ether (40 mL), add a mixture of o-nitrotoluene (0.1 mol) and diethyl oxalate (0.1 mol) dropwise at 0°C.

-

Incubation: Stir at room temperature for 18–24 hours. A dark red precipitate (potassium salt of the enol) will form.

-

Hydrolysis/Isolation: Filter the solid, wash with ether, and suspend in water. Acidify with dilute HCl to precipitate the o-nitrophenylpyruvate.

-

Reductive Cyclization: Dissolve the pyruvate in glacial acetic acid (100 mL). Add zinc dust (0.3 mol) in portions (exothermic). Heat to reflux for 1 hour.

-

Purification: Filter hot to remove zinc salts. Pour filtrate into ice water. The crude indole-2-carboxylate precipitates and can be recrystallized from ethanol.[4]

The Hemetsberger-Knittel Synthesis

Best for: 3-substituted indole-2-carboxylates and sensitive functional groups.

Mechanism: Thermolysis of ethyl

This method is superior when the starting material is an aldehyde rather than a toluene derivative. It proceeds through a vinyl nitrene intermediate.

Validated Protocol: Hemetsberger-Knittel

Source Validation: Hemetsberger, H.; Knittel, D. Monatsh.[5][6][7][8][9][10][11] Chem. 1972.[9]

-

Knoevenagel Condensation: Combine the substituted benzaldehyde (10 mmol) and ethyl azidoacetate (40 mmol) in ethanol (20 mL) at -10°C. Add NaOEt (40 mmol) dropwise. Stir for 2 hours.

-

Isolation of Azido-Cinnamate: Pour into water, extract with ether, and dry. The product is an

-azidocinnamate. -

Thermolysis (Cyclization): Dissolve the cinnamate in p-xylene or toluene. Heat to reflux (approx. 110–140°C). Nitrogen gas (

) evolution indicates reaction progress. -

Workup: Upon cessation of

evolution, cool and concentrate. The indole-2-carboxylate often crystallizes directly or requires silica chromatography.

Modern Precision: Palladium-Catalyzed Carbonylation

Best for: Late-stage functionalization, high atom economy, and avoiding nitro-reduction steps. Mechanism: Pd(II)-catalyzed C-H activation or iodine-assisted carbonylation using CO surrogates.

Recent advancements (Cao et al., 2024) utilize difluorocarbene precursors or direct CO insertion to install the ester moiety at the C2 position of pre-existing indoles or during the annulation of o-alkynylanilines.

Mechanistic Pathway (Pd-Catalyzed Iodine-Assisted)

This pathway avoids toxic CO gas by using surrogates or direct oxidative carbonylation.

Figure 2: Palladium-catalyzed carbonylation cycle.[10] Note: Regioselectivity (C2 vs C3) is controlled by protecting groups and ligands.

Validated Protocol: Iodine-Assisted Carbonylation

Source Validation: Adapted from Cao, M. et al. J. Org.[12][13] Chem. 2024.[8][12][14]

-

Reagents: Indole derivative (0.2 mmol),

(10 mol%), -

Carbonyl Source: Use

(2.5 equiv) as a safe carbonyl surrogate (generates difluorocarbene in situ which hydrolyzes/reacts). -

Conditions: Seal in a pressure tube under Argon. Heat to 100°C for 12 hours.

-

Workup: Dilute with ethyl acetate, wash with brine. Purify via flash column chromatography.

-

Note: This method selectively carboxylates the C2/C3 position depending on N-substitution. For exclusive C2-carboxylation, N-protecting groups (e.g., N-Ts) or specific directing groups are often required to block C3 or direct the metal to C2.

Comparative Analysis of Methodologies

The choice of synthesis depends heavily on the substitution pattern of the target and the tolerance of the functional groups present.

| Feature | Reissert Synthesis | Hemetsberger-Knittel | Pd-Catalyzed Carbonylation |

| Starting Material | o-Nitrotoluene | Benzaldehyde + Azidoacetate | Indole or o-Haloaniline |

| Key Intermediate | o-Nitrophenylpyruvate | Organopalladium species | |

| Atom Economy | Moderate (Loss of | High (Loss of | High (Catalytic) |

| Scalability | Excellent (Kg scale feasible) | Moderate (Azide safety limit) | Low to Moderate (Cost of Pd) |

| Scope | Benzene-ring substituted | 3-Substituted Indoles | Late-stage functionalization |

| Primary Risk | Exothermic reduction | Azide explosion hazard | Catalyst poisoning/Cost |

References

-

Reissert, A. (1897).[3][6] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[3]

-

Hemetsberger, H., & Knittel, D. (1972).

-Azidozimtsäureestern". Monatshefte für Chemie, 103, 194–204. -

Cao, M., Zuo, D., Wang, D., Li, Y., Zhao, J., Tan, J., & Li, P. (2024).[12] "Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols". The Journal of Organic Chemistry, 89, 5871-5877.[12]

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, 1045-1075.

-

Noland, W. E., & Baude, F. J. (1963).[3] "Ethyl Indole-2-carboxylate".[4] Organic Syntheses, 43, 40.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 2. Reissert_indole_synthesis [chemeurope.com]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemetsberger-Knittel: Benzaldehydes to Indoles , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 9. chemijournal.com [chemijournal.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols [organic-chemistry.org]

- 13. Indole synthesis [organic-chemistry.org]

- 14. youtube.com [youtube.com]

Methodological & Application

HPLC purification method for Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate

Application Note: High-Purity Isolation of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate via RP-HPLC

Executive Summary

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate . This bis-heterocyclic compound, featuring an indole core substituted at the C3 position with a pyrrole ring via the nitrogen atom, represents a scaffold of significant interest in medicinal chemistry due to its potential biological activities (e.g., antiviral, anticancer).

The purification challenge lies in separating the highly lipophilic target from polar precursors (such as ethyl 3-amino-1H-indole-2-carboxylate) and potential hydrolysis byproducts (carboxylic acids). This guide provides a self-validating workflow ensuring >98% purity, suitable for biological assays and structural characterization.

Chemical Context & Separation Strategy

Target Molecule Analysis:

-

Structure: An indole-2-ester core with a hydrophobic pyrrole ring attached at C3.

-

Physicochemical Properties:

-

Hydrophobicity: High (Predicted LogP ~3.5–4.0). The addition of the pyrrole ring significantly increases retention compared to the parent indole.

-

Acid/Base Character: The indole NH (pKa ~16) and pyrrole N are non-basic. The molecule remains neutral under standard acidic HPLC conditions.

-

Solubility: Low in water; high in DMSO, Methanol (MeOH), and Acetonitrile (ACN).

-

Impurities Profile (Synthesis Dependent): Assuming a standard Clauson-Kaas pyrrole synthesis (reaction of 3-aminoindole with 2,5-dimethoxytetrahydrofuran), the critical impurities are:

-

Ethyl 3-amino-1H-indole-2-carboxylate (Precursor): Basic amine functionality. At acidic pH, this protonates (

), becoming highly polar and eluting near the void volume. -

Indole-2-carboxylic acid derivatives (Hydrolysis byproduct): Formed if the ethyl ester hydrolyzes. These are more polar than the target.

-

Oligomers/Oxidation products: Indoles are prone to oxidative coupling, leading to late-eluting, broad peaks.

Methodological Logic:

We utilize a C18 Stationary Phase due to the analyte's aromatic hydrophobicity. A Water/Acetonitrile gradient with 0.1% Formic Acid is selected. The acid serves two roles: it protonates residual silanols on the column (reducing peak tailing) and protonates the amino-precursor impurity, maximizing the resolution (

Experimental Protocol

Instrumentation & Materials[1][2]

-

HPLC System: Binary gradient pump (e.g., Agilent 1260/1290 or Waters Alliance), Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-carbon-load C18.

-

Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, LC-MS grade Formic Acid.

Sample Preparation

-

Crude Handling: Dissolve crude solid in a minimum volume of DMSO:Methanol (1:1) . Avoid pure ACN if the crude contains inorganic salts from synthesis.

-

Concentration: Target 10–20 mg/mL for preparative runs; 1 mg/mL for analytical scouting.

-

Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulate matter (essential to prevent column backpressure spikes).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonates amine impurities; suppresses silanol activity. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN has lower viscosity than MeOH, preventing backpressure issues at high organic % required for this lipophilic target. |

| Flow Rate | 1.0 mL/min (Analytical) | Standard linear velocity for 4.6mm ID columns. |

| Temperature | 30°C | Maintains reproducible retention times and lowers viscosity. |

| Detection | UV 254 nm (Primary), 280 nm (Secondary) | Indoles have strong absorption at 220nm and 280nm. 254nm is a robust general channel. |

| Injection Vol. | 5–10 µL (Analytical) | Prevent column overload during scouting. |

Gradient Program

The target is hydrophobic. A "scouting gradient" (5-95% B) is used first, followed by a "focused gradient" for purification.

Optimized Focused Gradient (Recommended):

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 40 | Initial Hold: Start high to elute polar amines quickly. |

| 2.00 | 40 | Isocratic hold to stabilize baseline. |

| 12.00 | 90 | Linear Ramp: Shallow gradient to resolve target from hydrophobic oligomers. |

| 14.00 | 95 | Wash step to clear column. |

| 14.10 | 40 | Re-equilibration. |

| 18.00 | 40 | End of run. |

Note: The target is expected to elute between 8.0 – 10.0 minutes under these conditions.

Results & Discussion

Expected Chromatogram:

-

t_R ~ 1.5 - 2.5 min: Sharp, intense peak corresponding to Ethyl 3-amino-1H-indole-2-carboxylate (if present). The acidic mobile phase keeps this ionized and unretained.

-

t_R ~ 8.5 min: Target Compound (Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate) . Peak should be symmetrical (Tailing Factor < 1.2).

-

t_R > 11 min: Broad, low-intensity peaks corresponding to oxidation dimers or highly lipophilic contaminants.

Troubleshooting Guide:

-

Peak Tailing on Target: Indicates secondary interactions. Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) or check column age.

-

Split Peaks: Sample solvent incompatibility.[1][2] If dissolving in 100% DMSO, the "solvent slug" can distort early peaks. Dilute sample with mobile phase A (Water) as much as solubility permits before injection.

Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to isolated pure compound, emphasizing the critical decision points (Scouting vs. Prep).

Caption: Logical workflow for the purification of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, ensuring iterative optimization before scale-up.

References

-

Separation of Indole-2-Carboxylic Acid Derivatives

- Title: Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Isomers by HPLC.

- Source: Longdom Publishing.

-

URL:[Link]

- Relevance: Establishes baseline retention behavior for indole-2-carboxyl

-

General Indole Purification Protocols

- Title: Analyses of Indole Compounds in Sugar Cane Juice by HPLC and LC-MS.

- Source: MDPI (Molecules).

-

URL:[Link]

- Relevance: Validates the use of acidic mobile phases (Formic acid) for resolving complex indole mixtures.

-

Synthesis and Characterization Context

- Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid deriv

- Source: NIH (PubMed Central).

-

URL:[Link]

- Relevance: Provides structural analogues and expected UV absorption profiles for 3-substituted indole-2-carboxyl

Sources

Application Note and Protocol for the Scalable Synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Introduction

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole nucleus is a common scaffold in a vast array of biologically active compounds and approved pharmaceuticals. The addition of a pyrrole moiety at the 3-position of the indole ring creates a unique structural motif with potential for diverse biological activities. This document provides a comprehensive, step-by-step protocol for the scalable synthesis of this target molecule, designed for researchers, scientists, and professionals in the field of drug development. The presented synthetic strategy is a robust three-step process, commencing with the readily available ethyl 1H-indole-2-carboxylate.

Synthetic Strategy Overview

The synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is approached through a three-step sequence:

-

Nitration: Regioselective nitration of the starting material, ethyl 1H-indole-2-carboxylate, at the electron-rich 3-position to yield ethyl 3-nitro-1H-indole-2-carboxylate.

-

Reduction: Conversion of the 3-nitroindole intermediate to the corresponding 3-aminoindole, ethyl 3-amino-1H-indole-2-carboxylate, a key building block for the final step.

-

Pyrrole Formation: Construction of the pyrrole ring via the Clauson-Kaas reaction, which involves the condensation of the 3-aminoindole with 2,5-dimethoxytetrahydrofuran.

Caption: Overall synthetic pathway for Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate.

Part 1: Synthesis of Ethyl 3-nitro-1H-indole-2-carboxylate (Nitration)

The nitration of indoles can be challenging due to the high reactivity of the indole ring, which can lead to the formation of multiple regioisomers and polymeric byproducts. To achieve regioselective nitration at the C-3 position, milder nitrating agents and controlled reaction conditions are necessary. The following protocol utilizes acetyl nitrate, generated in situ from nitric acid and acetic anhydride, which has been shown to favor C-3 nitration.

Safety Precautions for Nitration:

-

Nitration reactions are highly exothermic and can be explosive if not properly controlled. Strict temperature control is crucial.

-

Concentrated nitric acid and acetic anhydride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

The preparation and use of the nitrating mixture should be conducted behind a blast shield, especially when working on a larger scale.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles |

| Ethyl 1H-indole-2-carboxylate | 189.21 | 10.0 g | 0.0529 |

| Acetic Anhydride | 102.09 | 50 mL | - |

| Fuming Nitric Acid (90%) | 63.01 | 3.5 mL | ~0.079 |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Preparation of the Nitrating Agent (Acetyl Nitrate):

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place acetic anhydride (50 mL).

-

Cool the flask to -10 °C using an ice-salt bath.

-

Slowly add fuming nitric acid (3.5 mL) dropwise from the dropping funnel to the stirred acetic anhydride. Crucially, maintain the internal temperature below 0 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C. This forms the acetyl nitrate reagent in situ.

-

-

Nitration Reaction:

-

In a separate, larger three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl 1H-indole-2-carboxylate (10.0 g, 0.0529 mol) in acetic anhydride (100 mL).

-

Cool this solution to -10 °C in an ice-salt bath.

-

Slowly add the pre-cooled acetyl nitrate solution dropwise from the dropping funnel to the indole solution over a period of 30-45 minutes. Monitor the internal temperature closely and ensure it does not rise above -5 °C.

-

After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water (approximately 500 mL).

-

A yellow solid should precipitate. Continue stirring until all the ice has melted.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Filter the precipitated solid and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford ethyl 3-nitro-1H-indole-2-carboxylate as a yellow solid.

-

Characterization of Ethyl 3-nitro-1H-indole-2-carboxylate:

-

Appearance: Yellow solid.

-

Melting Point: Literature values vary, but typically in the range of 180-190 °C.

-

¹H NMR (representative data): The spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet and a triplet), aromatic protons on the indole ring, and the absence of the C-3 proton signal.

-

¹³C NMR (representative data): The spectrum should show the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the indole ring, with a downfield shift for the C-3 carbon due to the nitro group.

Part 2: Synthesis of Ethyl 3-amino-1H-indole-2-carboxylate (Reduction)

The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method, but it requires specialized equipment. A more accessible and scalable method is the use of a reducing agent such as stannous chloride (SnCl₂) in an acidic medium.

Safety Precautions for Reduction:

-

Stannous chloride and concentrated hydrochloric acid are corrosive. Handle with appropriate PPE in a well-ventilated fume hood.

-

The reaction may be exothermic.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 5g scale) | Moles |

| Ethyl 3-nitro-1H-indole-2-carboxylate | 234.21 | 5.0 g | 0.0213 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 24.1 g | 0.107 |

| Ethanol (95%) | 46.07 | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 25 mL | - |

| Sodium Hydroxide (NaOH) solution (5 M) | 40.00 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-nitro-1H-indole-2-carboxylate (5.0 g, 0.0213 mol) and ethanol (100 mL).

-

To this suspension, add stannous chloride dihydrate (24.1 g, 0.107 mol).

-

Carefully add concentrated hydrochloric acid (25 mL) to the mixture.

-

-

Reduction Reaction:

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the starting material is no longer visible.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the acidic mixture by the dropwise addition of a 5 M sodium hydroxide solution. A thick white precipitate of tin salts will form. Continue adding the base until the pH of the aqueous layer is approximately 8-9.

-

Extract the product from the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-1H-indole-2-carboxylate.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization of Ethyl 3-amino-1H-indole-2-carboxylate:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆, representative data for a similar compound): δ 11.44 (s, 1H, NH-indole), 7.44 (d, J = 8.4 Hz, 1H), 7.36 (d, J = 8.2 Hz, 1H), 7.07–6.97 (m, 2H), 4.30 (q, J = 6.4 Hz, 2H, OCH₂CH₃), 1.28 (t, J = 6.8 Hz, 3H, OCH₂CH₃). The amino protons may appear as a broad singlet.[1]

-

¹³C NMR (100 MHz, DMSO-d₆, representative data for a similar compound): δ 162.05, 147.27, 136.24, 126.49, 125.86, 121.99, 119.38, 113.42, 60.55, 14.77.[1]

Part 3: Synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (Clauson-Kaas Reaction)

The final step involves the formation of the pyrrole ring through the Clauson-Kaas reaction. This reaction condenses a primary amine with a 1,4-dicarbonyl equivalent, in this case, 2,5-dimethoxytetrahydrofuran, under acidic conditions.[1]

Mechanism of the Clauson-Kaas Reaction:

The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form the reactive succinaldehyde. The primary amine then undergoes a double condensation with the dialdehyde, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 2g scale) | Moles |

| Ethyl 3-amino-1H-indole-2-carboxylate | 204.22 | 2.0 g | 0.0098 |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.4 g (1.4 mL) | 0.0106 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-amino-1H-indole-2-carboxylate (2.0 g, 0.0098 mol) in glacial acetic acid (20 mL).

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.4 g, 0.0106 mol).

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress by TLC until the starting amine is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (approximately 100 mL).

-

Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude material can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the final product. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

-

Characterization of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate:

-

Appearance: Solid.

-

Melting Point: 105-107 °C.[1]

-

¹H NMR (predicted): The spectrum is expected to show signals for the ethyl ester protons, the aromatic protons of the indole ring, and two distinct signals for the α- and β-protons of the pyrrole ring.

-

¹³C NMR (predicted): The spectrum should show the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of both the indole and pyrrole rings.

-

InChI Key: ZIXYIOCYCBVYEO-UHFFFAOYSA-N.[1]

Scale-Up Considerations

Scaling up the synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate requires careful attention to several factors to ensure safety, efficiency, and consistent product quality.

Caption: Key considerations for scaling up each synthetic step.

Nitration:

-

Heat Management: The nitration step is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential to maintain strict temperature control and prevent runaway reactions.

-

Reagent Addition: The rate of addition of the nitrating agent must be carefully controlled to manage the exotherm. A syringe pump or a controlled-addition funnel is recommended for larger-scale reactions.

-

Quenching: The quenching of the reaction mixture on ice and subsequent neutralization must be performed cautiously and with efficient stirring to manage the heat generated during neutralization.

Reduction:

-

Heterogeneous Mixture: The reduction with stannous chloride involves a heterogeneous mixture. Efficient mechanical stirring is crucial to ensure good mixing and complete reaction.

-

Exotherm during Neutralization: The neutralization of the acidic reaction mixture with a strong base is highly exothermic. Slow, portion-wise addition of the base with efficient cooling is necessary.

-

Waste Disposal: The work-up generates significant amounts of tin salts, which need to be disposed of in accordance with local environmental regulations.

Clauson-Kaas Reaction:

-

Solvent Volume: The use of glacial acetic acid as a solvent can become a cost and waste issue on a larger scale. Investigating alternative, greener solvent systems or optimizing the reaction to use less acetic acid could be beneficial.

-

Work-up: The neutralization and extraction steps will require larger volumes of aqueous solutions and organic solvents. Efficient phase separation is important for maximizing yield.

-

Purification: On a larger scale, purification by column chromatography can be cumbersome. Optimizing the reaction and work-up conditions to yield a product that can be purified by crystallization is highly desirable.

Conclusion

This application note provides a detailed and scalable three-step protocol for the synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. By carefully following the outlined procedures and paying close attention to the safety and scale-up considerations, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized intermediates and the final product.

References

-

RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 3-amino-1h-indole-2-carboxylate (C11H12N2O2). PubChemLite. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. Retrieved from [Link]

-

MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. Retrieved from [Link]

-

ResearchGate. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117-1122. Retrieved from [Link]

-

ChemRxiv. (n.d.). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. ChemRxiv. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid. Google Patents.

-

Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2). Retrieved from [Link]

-

RSC Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26581-26586. Retrieved from [Link]

-

Sami Publishing Company. (2025, May 15). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Eurasian Chemical Communications. Retrieved from [Link]

-

KTU ePubl. (2025, June 5). A new synthetic approach to the 3,4-dihydro-1H-[1][2]oxazino[4,3-a]indole system from ethyl. Kaunas University of Technology. Retrieved from [Link]

-

SynOpen. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Thieme. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate in Organic Electronics Research

Foreword: The Promise of Fused Heterocyclic Systems in Organic Electronics

The relentless pursuit of next-generation electronic devices that are flexible, lightweight, and cost-effective has propelled organic electronics to the forefront of materials science research. At the heart of this revolution lies the molecular engineering of novel organic semiconductors. Among the vast library of molecular scaffolds, those incorporating electron-rich heterocyclic moieties have shown exceptional promise. The indole nucleus, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, is a particularly privileged structure. Its inherent planarity and high electron density facilitate efficient π-π stacking and charge transport, crucial for high-performance organic electronic devices.

This document provides detailed application notes and protocols for a promising, yet underexplored, indole derivative: Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate . While direct experimental data for this specific molecule in organic electronic devices is emerging, its structural motifs—an electron-rich indole core, a charge-transporting pyrrole substituent, and an electron-withdrawing carboxylate group—suggest significant potential. This guide, therefore, draws upon established principles and experimental data from structurally analogous materials to provide a comprehensive roadmap for researchers, scientists, and drug development professionals venturing into the application of this intriguing compound. The protocols herein are designed to be robust and self-validating, providing a strong foundation for future innovation.

Synthesis and Characterization of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

A plausible synthetic route to the title compound can be envisioned through a multi-step process, leveraging established methodologies for indole functionalization. The proposed synthesis begins with the readily available ethyl 1H-indole-2-carboxylate.

Proposed Synthetic Pathway

The synthesis can be approached via a bromination of the indole-3-position followed by a Buchwald-Hartwig amination or an Ullmann condensation with pyrrole.

Caption: Proposed synthesis of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

-

To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-bromo-1H-indole-2-carboxylate.

Step 2: Synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

-

To a reaction vessel, add ethyl 3-bromo-1H-indole-2-carboxylate (1.0 eq), pyrrole (1.5 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and L-proline (0.2 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) and degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the final product, Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H14N2O2 | Sigma-Aldrich[1] |

| Molecular Weight | 254.29 g/mol | Sigma-Aldrich[1] |

| Melting Point | 105 - 107 °C | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Purity | 95% | Sigma-Aldrich[1] |

Application in Organic Field-Effect Transistors (OFETs)

The electron-rich indole and pyrrole moieties suggest that Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate could function as a p-type (hole-transporting) semiconductor in Organic Field-Effect Transistors (OFETs). Pyrrole-based materials have demonstrated promising semiconducting properties, though they can be susceptible to ambient instability.[2][3] The fusion with the more stable indole ring may mitigate this issue.[4]

Rationale for Use in OFETs

-

Hole Transport: The high electron density of the pyrrole and indole rings provides good donor properties, facilitating hole transport.[4]

-

Molecular Packing: The planar nature of the fused ring system can promote ordered molecular packing in thin films, which is crucial for high charge carrier mobility.

-

Solution Processability: The ethyl ester group can enhance solubility in common organic solvents, enabling solution-based fabrication techniques like spin-coating.

Protocol for Bottom-Gate, Top-Contact (BGTC) OFET Fabrication

Caption: Workflow for a solution-processed PHOLED.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates.

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as the hole injection layer (HIL).

-

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate as the host material.

-

A green phosphorescent emitter, e.g., fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).

-

An electron-transporting layer (ETL) material, e.g., 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi).

-

Lithium fluoride (LiF) as the electron injection layer (EIL).

-

Aluminum (Al) for the cathode.

-

Spin-coater, thermal evaporator, glovebox system, and equipment for measuring current-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

Protocol:

-

Substrate Preparation:

-

Clean the ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.

-

Treat the ITO surface with oxygen plasma or UV-ozone to enhance its work function and improve hole injection.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate.

-

Anneal the substrate at 120-150 °C for 15 minutes in air.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (host) and Ir(ppy)₃ (dopant) in a suitable solvent (e.g., chlorobenzene) with a typical doping concentration of 5-10 wt%.

-

Transfer the substrate to a nitrogen-filled glovebox and spin-coat the EML solution.

-

Anneal the film at 80-100 °C for 30 minutes inside the glovebox.

-

-

ETL, EIL, and Cathode Deposition:

-

Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr) without breaking the inert atmosphere.

-

Sequentially deposit the ETL (e.g., TPBi, 30 nm), EIL (LiF, 1 nm), and the Al cathode (100 nm).

-

-

Encapsulation and Characterization:

-

Encapsulate the device using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

-

Measure the J-V-L characteristics, external quantum efficiency (EQE), power efficiency, and EL spectrum of the device.

-

Application in Organic Photovoltaics (OPVs)

Indole-based materials have been investigated as electron donor components in bulk heterojunction (BHJ) organic solar cells. [5][6]The electron-rich character of the Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate core makes it a potential donor material when blended with a suitable electron acceptor.

Rationale for Use in OPVs

-

Donor Material: The HOMO level of the molecule is expected to be suitable for efficient hole transfer to the anode, and its absorption spectrum may contribute to the overall photocurrent generation.

-

Morphology Control: The solubility and processing conditions can be tuned to achieve an optimal bicontinuous interpenetrating network with the acceptor material, which is essential for efficient exciton dissociation and charge transport.

Protocol for a Conventional BHJ OPV Device

Caption: Workflow for a conventional BHJ OPV.

Materials and Equipment:

-

Patterned ITO coated glass substrates.

-

PEDOT:PSS as the HIL.

-

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate as the donor.

-

A fullerene or non-fullerene acceptor (NFA), e.g., PC₇₁BM or ITIC.

-

Calcium (Ca) and Aluminum (Al) for the cathode.

-

Spin-coater, thermal evaporator, glovebox system, solar simulator, and external quantum efficiency (EQE) measurement setup.

Protocol:

-

Substrate and HIL Preparation:

-

Follow the same procedure as for OLED fabrication (Steps 1 and 2).

-

-

Active Layer Deposition:

-

Prepare a blend solution of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (donor) and the chosen acceptor in a suitable solvent (e.g., chlorobenzene or a solvent mixture). The donor:acceptor weight ratio is a critical parameter to optimize (e.g., 1:1, 1:1.2).

-

Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

-

-

Active Layer Annealing:

-

Optimize the film morphology by solvent vapor annealing or thermal annealing. The conditions (solvent, temperature, time) are highly dependent on the specific donor-acceptor system.

-

-

Cathode Deposition:

-

Transfer the substrate to a high-vacuum thermal evaporator and deposit the Ca (20 nm) and Al (100 nm) cathode.

-

-

Device Characterization:

-

Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²).

-

Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

Measure the external quantum efficiency (EQE) spectrum to analyze the contribution of the donor and acceptor to the photocurrent.

-

Concluding Remarks and Future Outlook

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate represents a promising molecular scaffold for applications in organic electronics. Its synthesis is feasible through established chemical transformations. Based on the well-documented performance of related indole and pyrrole derivatives, this compound is a strong candidate for a p-type semiconductor in OFETs, a hole-transporting or host material in OLEDs, and a donor material in OPVs. The detailed protocols provided in this guide offer a solid starting point for researchers to explore the potential of this and similar molecules.

Future work should focus on the experimental validation of the proposed applications, including a thorough characterization of the material's photophysical and electrochemical properties. Furthermore, systematic modification of the molecular structure, such as altering the ester group or introducing substituents on the indole or pyrrole rings, could lead to further optimization of its performance in various organic electronic devices. The exploration of this and related compounds will undoubtedly contribute to the advancement of flexible, efficient, and low-cost organic electronics.

References

-

Boraei, A. T. A.; El Ashry, E. S. H.; Barakat, A.; Ghabbour, H. A. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2016 , 21 (3), 333. [Link]

-

Advancements in Organic Electronics: The Role of Indole Derivatives. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Lee, J., et al. Fused indole derivatives as high triplet energy hole transport materials for deep blue phosphorescent organic light-emitting diodes. J. Mater. Chem. C2015 , 3, 9476-9482. [Link]

-

Jeon, S. O., et al. Indoloindole-Based Hole Transporting Material for Efficient and Stable Perovskite Solar Cells Exceeding 24% Power Conversion Efficiency. Adv. Energy Mater.2020 , 10, 2000899. [Link]

-

Demina, N. S., et al. Benzo[b]selenophene/thieno[3,2-b]indole-Based N,S,Se-Heteroacenes for Hole-Transporting Layers. Molecules2020 , 25, 247. [Link]

-

Blouin, N., et al. 5,10-Dihydroindolo[3,2-b]indole-Based Copolymers with Alternating Donor and Acceptor Moieties for Organic Photovoltaics. Macromolecules2013 , 46, 1547-1555. [Link]

-

Dutta, T., et al. Synthesis, Molecular and Photovoltaic Properties of an Indolo[3,2-b]indole-Based Acceptor–Donor–Acceptor Small Molecule. J. Phys. Chem. C2014 , 118, 13421-13431. [Link]

-

Rananaware, A., et al. Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Omega2021 , 6, 28015-28025. [Link]

-

Rananaware, A. Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. PhD Dissertation, The University of Texas at El Paso, 2020 . [Link]

-

Park, S. K., et al. Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Chem. Sci.2016 , 7, 6836-6841. [Link]

-

Takimiya, K., et al. Organic semiconductors for organic field-effect transistors. Sci. Technol. Adv. Mater.2006 , 7, 273-280. [Link]

-

Rananaware, A., et al. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. Chem. Rev.2020 , 120, 10836-10893. [Link]

Sources

- 1. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]

- 2. Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. utd-ir.tdl.org [utd-ir.tdl.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting common side reactions in the synthesis of Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate

Technical Support Center: Synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Executive Summary & Core Reaction Logic

The synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate generally relies on the Clauson-Kaas reaction .[1][2] This transformation involves the condensation of a primary amine (Ethyl 3-amino-1H-indole-2-carboxylate) with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in the presence of an acid catalyst.

The Critical Challenge: The primary bottleneck is not the pyrrole formation itself, but the extreme instability of the 3-aminoindole precursor . 3-Aminoindoles are electron-rich and prone to rapid oxidative dimerization (forming "Indole Red" type species) upon exposure to air. Success depends on the rigorous exclusion of oxygen during the generation of the amine and its subsequent condensation.

The Validated Pathway (Standard Protocol)

To ensure reproducibility, we recommend a two-stage immediate cascade :

-

Precursor Reduction: Reduction of Ethyl 3-nitro-1H-indole-2-carboxylate to the amine.

-

Cyclization: Immediate reaction with 2,5-DMTHF in glacial acetic acid or using a Lewis Acid catalyst (e.g., Sc(OTf)₃) in MeCN.

Visualizing the Workflow & Failure Points

The following diagram outlines the critical path and where specific side reactions (SR) occur.

Figure 1: Synthetic workflow highlighting the critical instability of the amine intermediate and potential side reaction pathways.

Troubleshooting Guide (FAQ Format)

This section addresses specific observations users encounter in the lab.

Phase 1: The Precursor (3-Aminoindole Generation)

Q1: My reaction mixture turned deep red/black immediately after reducing the nitro group. What happened?

-

Diagnosis: Oxidative Dimerization (Formation of Rosindoles/Indole Red).

-

Mechanism: 3-Aminoindoles are easily oxidized by atmospheric oxygen to form radical cations, which couple to form highly colored dimeric or trimeric species.

-

Solution:

-

Strict Inert Atmosphere: Perform the reduction and the subsequent transfer under Argon or Nitrogen.

-

One-Pot Procedure: If possible, avoid isolating the amine. For example, use Zinc dust in Acetic Acid to reduce the nitro group, filter the zinc under Argon, and immediately add 2,5-DMTHF to the filtrate for the Clauson-Kaas step.

-

Q2: Can I buy the 3-aminoindole starting material?

-

Expert Insight: While some vendors list it, it is rarely pure upon arrival due to shelf-life instability. We strongly recommend generating it in situ from Ethyl 3-nitro-1H-indole-2-carboxylate or the corresponding phenylazo derivative.

Phase 2: The Clauson-Kaas Cyclization

Q3: I see the amine spot on TLC, but the reaction isn't progressing to the pyrrole.

-

Diagnosis: Inactive 2,5-DMTHF or insufficient acid catalysis.

-

Root Cause: 2,5-DMTHF is a cyclic acetal. It must be hydrolyzed in situ to the 1,4-dicarbonyl (succinaldehyde) species to react. Old bottles of 2,5-DMTHF can polymerize or degrade.

-

Protocol Adjustment:

-

Reagent Check: Verify the quality of 2,5-DMTHF (NMR should show distinct methoxy peaks).

-

Catalysis: Ensure the pH is sufficiently acidic. If using the "Green" method (boiling water/MeCN), add a catalytic amount of acetic acid or a Lewis acid like Sc(OTf)₃ (5 mol%).

-

Q4: A large amount of insoluble black precipitate formed during reflux.

-

Diagnosis: Polymerization of the pyrrole/furan species.[2]

-

Mechanism: Pyrroles are acid-sensitive and can undergo electrophilic aromatic substitution with themselves (polymerization) if the concentration of the dicarbonyl species is too high or the temperature is uncontrolled.

-

Solution:

-

Dropwise Addition: Add the 2,5-DMTHF slowly to the amine solution rather than all at once.

-

Temperature Control: Do not overheat. Standard reflux in acetic acid (118°C) is common, but microwave irradiation at 100°C for 10 minutes often gives cleaner profiles by reducing thermal exposure time.

-

Q5: My product mass is lower than expected, and NMR shows a carboxylic acid peak.

-

Diagnosis: Hydrolysis of the Ethyl Ester (SR3).

-

Root Cause: The position 2 ester is relatively stable, but prolonged reflux in glacial acetic acid (especially if wet) or strong mineral acids can hydrolyze the ester to the free acid.

-

Solution:

-

Dry Solvents: Ensure the acetic acid is glacial (anhydrous).

-

Alternative Solvent: Switch to Toluene/Acetic Acid (4:1) or Acetonitrile with a Lewis Acid catalyst (e.g., MgI₂ or Sc(OTf)₃) to operate under milder conditions.

-

Optimized Experimental Protocol

This protocol minimizes the isolation of the unstable amine.

Reagents:

-

Ethyl 3-nitro-1H-indole-2-carboxylate (1.0 eq)

-

Zinc Dust (10.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.2 eq)

-

Glacial Acetic Acid (Solvent)[3]

Step-by-Step:

-

Reduction: Dissolve the nitro-indole in Glacial Acetic Acid. Add Zinc dust in portions at room temperature. Stir vigorously until TLC indicates consumption of the nitro starting material (approx. 1-2 hours).

-

Filtration (Critical): Filter off the excess Zinc through a pad of Celite under an inert atmosphere (Argon blanket). Wash with a small amount of deoxygenated acetic acid. Do not let the filtrate sit exposed to air.

-

Cyclization: Immediately add 2,5-DMTHF (1.2 eq) to the filtrate.

-

Reflux: Heat the mixture to reflux (or 100°C) for 1–2 hours.

-

Monitor: Check TLC for the disappearance of the fluorescent amine spot and the appearance of the non-polar pyrrolyl-indole.

-

-

Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates. Filter the solid.[3]

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc).

Comparative Data: Reaction Conditions

| Condition | Catalyst | Temp/Time | Pros | Cons |

| Standard | AcOH (Solvent) | Reflux / 2h | High conversion, simple workup | Risk of ester hydrolysis; harsh thermal profile |

| Microwave | AcOH | 120°C / 10 min | Very fast; cleaner profile | Scale-up limited; requires microwave reactor |

| Lewis Acid | Sc(OTf)₃ / MeCN | 80°C / 4h | Mild conditions; protects ester | Catalyst cost; requires column chromatography |

| Green | Water + Surfactant | 100°C / 12h | Eco-friendly | Poor solubility of indole; slow kinetics |

References

-

Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670.

-

Török, B., et al. (2007).[2] Microwave-Assisted Clauson-Kaas Pyrrole Synthesis. Arkivoc, (xiii), 181-187.

- Hynes, J., et al. (2004). Synthesis of 3-aminoindoles. Journal of Organic Chemistry. (General reference for 3-aminoindole instability).

-

Sigma-Aldrich. Product Specification: Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate.

-

Handy, S. T., & Zhang, Y. (2006). Clauson–Kaas pyrrole synthesis using diverse catalysts. Beilstein Journal of Organic Chemistry. (Review of catalytic methods).

Sources

Technical Support Center: A Guide to the Synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of this valuable indole derivative.

Introduction: The Synthetic Challenge

The synthesis of 3-heteroaryl indoles, such as Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, presents a unique set of challenges. The indole nucleus is susceptible to various side reactions, and the formation of the C-N bond at the C3 position requires careful optimization of reaction conditions to achieve high yields and purity. This guide will focus on a robust and widely applicable synthetic strategy: the transition-metal-catalyzed cross-coupling of a 3-haloindole precursor with pyrrole.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on a proposed two-step route: bromination of ethyl indole-2-carboxylate followed by a cross-coupling reaction with pyrrole.

Problem 1: Low or No Yield of Ethyl 3-bromo-1H-indole-2-carboxylate (Intermediate)

| Potential Cause | Scientific Rationale | Suggested Solutions |

| Inefficient Brominating Agent | The electrophilicity of the brominating agent is crucial for the selective bromination at the electron-rich C3 position of the indole. | Use a milder and more selective brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as DMF or CCl₄. |

| Decomposition of Starting Material | Indole-2-carboxylates can be sensitive to harsh acidic or basic conditions, leading to decomposition. | Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC to avoid prolonged reaction times. |

| Incorrect Work-up Procedure | The bromoindole product may be unstable during aqueous work-up, leading to hydrolysis or other side reactions. | Use a non-aqueous work-up if possible. If an aqueous wash is necessary, use cold, dilute solutions and minimize contact time. |

Problem 2: Low or No Yield of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (Final Product)

| Potential Cause | Scientific Rationale | Suggested Solutions |

| Inactive Catalyst | The chosen transition metal catalyst (e.g., copper or palladium) may be oxidized or improperly activated, leading to a stalled reaction.[1] | For Ullmann-type reactions, use a fresh, high-purity copper(I) salt (e.g., CuI).[1][2] For Buchwald-Hartwig aminations, utilize a reliable palladium precatalyst.[3] |

| Inappropriate Ligand | The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. An unsuitable ligand can lead to poor reactivity.[1][3] | Screen a variety of ligands. For Ullmann couplings, consider amino acids like L-proline or N-methylglycine.[1][4] For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands are often effective.[3] |

| Suboptimal Base | The base is crucial for deprotonating the pyrrole and facilitating the catalytic cycle. An incorrect choice of base can hinder the reaction.[1][3] | Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ for Ullmann couplings.[1] For Buchwald-Hartwig aminations, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used.[3] |

| Side Reaction: Homocoupling | The starting materials (bromoindole or pyrrole) can undergo self-coupling, leading to undesired byproducts. | Optimize the catalyst loading and reaction temperature to minimize homocoupling.[3] |

| Side Reaction: Debromination | The bromoindole can be reduced back to the starting indole, particularly in the presence of protic impurities. | Ensure the use of anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |

II. Frequently Asked Questions (FAQs)

Q1: Which cross-coupling method is better for this synthesis: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both Ullmann (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) reactions are viable for N-arylation of heterocycles.[5][6][7] The choice often depends on substrate tolerance, cost, and available equipment. Ullmann reactions are generally less expensive but may require higher temperatures.[6] Buchwald-Hartwig aminations often proceed under milder conditions with a broader substrate scope but utilize more expensive palladium catalysts and ligands.[3][8]

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: Increasing the reaction temperature is a common strategy to accelerate the reaction. However, be mindful of potential decomposition of starting materials or products at higher temperatures.[1] Alternatively, screening different ligands or using a more active catalyst system can significantly improve reaction rates.[1][3]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: Besides the desired product, you may observe unreacted starting materials (ethyl 3-bromo-1H-indole-2-carboxylate and pyrrole), the debrominated indole, and homocoupling products of both starting materials. Careful analysis of your crude NMR and mass spectrometry data can help identify these impurities.

Q4: How can I effectively purify the final product?

A4: Column chromatography on silica gel is the most common method for purifying indole derivatives.[9][10] A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization can also be an effective method for obtaining highly pure product if a suitable solvent is found.[10][11]

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of Ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Ethyl 3-bromo-1H-indole-2-carboxylate as a solid.

Protocol 2: Synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate via Ullmann-type Coupling

Materials:

-

Ethyl 3-bromo-1H-indole-2-carboxylate

-

Pyrrole

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To an oven-dried reaction vessel, add Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Seal the vessel and evacuate and backfill with nitrogen gas three times.

-

Add anhydrous DMSO and pyrrole (1.5 eq) via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate.

IV. Data Presentation

Table 1: Optimization of Ullmann-type Coupling Reaction Conditions

| Entry | Copper Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10) | None | K₂CO₃ (2) | DMSO | 120 | Low |

| 2 | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 120 | Moderate |

| 3 | CuI (10) | L-Proline (20) | Cs₂CO₃ (2) | DMSO | 120 | Good |

| 4 | Cu₂O (10) | L-Proline (20) | K₃PO₄ (2) | Dioxane | 100 | Moderate |

| 5 | CuI (5) | N-methylglycine (10) | K₂CO₃ (2) | DMF | 110 | Good |

Note: Yields are illustrative and will vary based on specific experimental conditions.

V. Visualizations

Reaction Workflow

Caption: Troubleshooting flowchart for low yield in the cross-coupling step.

VI. References

-

Novel Synthesis of Ethyl 3-(Bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate as Useful Intermediate in the Preparation of Potential Glycine Site Antagonists. Taylor & Francis Online. (2006). [Link]

-

Novel Synthesis of Ethyl 3-(Bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate as Useful Intermediate in the Preparation of Potential Glycine Site Antagonists. Semantic Scholar. [Link]

-

Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons. (2025). [Link]

-

Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. PubMed Central. (2024). [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

-

Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Royal Society of Chemistry. [Link]

-

Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Royal Society of Chemistry. [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Royal Society of Chemistry. (2019). [Link]

-

Troubleshooting Ullmann Coupling. Reddit. (2023). [Link]

-

Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

-

Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Organic Chemistry Portal. [Link]

-

Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. (2025). [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journals. (2013). [Link]

-

Copper/Nitroxyl-Catalyzed Synthesis of Pyrroles by Oxidative Coupling of Diols and Primary Amines at Room Temperature. Organic Chemistry Portal. [Link]

-

Copper-catalyzed three-component annulation toward pyrroles via the cleavage of two C–C bonds in 1,3-dicarbonyls. Royal Society of Chemistry. [Link]

-

Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Royal Society of Chemistry. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. MDPI. (2021). [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central. (2016). [Link]

-

Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles. Royal Society of Chemistry. [Link]

-

Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. (2025). [Link]

-

Synthesis of Pyrrole-Annulated Heterocycles through Copper-Catalyzed Site-Selective Dehydrogenative Cross-Coupling. ResearchGate. (2017). [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. (2016). [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. (2025). [Link]

-

Ullmann Reaction Questions. Sciencemadness Discussion Board. (2011). [Link]

-

N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PubMed Central. [Link]

-

Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Synthesis of 3‐(pyrrol‐3‐yl)indoles 6. ResearchGate. [Link]

-

l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Semantic Scholar. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and Transformations of 3-(1H-Pyrrol-1-yl)thieno[2,3-b]pyridines (V). ResearchGate. (2005). [Link]

-

Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles. PubMed Central. [Link]

-

Indole synthesis via an Ullmann coupling/reductive cyclization sequence. ResearchGate. [Link]

-

Ullmann Reaction- All Tips and Tricks with Mechanisms [Full Case Study]. YouTube. (2021). [Link]

-

Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. (2016). [Link]

-

3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate. PubMed Central. [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. ResearchGate. (2023). [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

-

1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. (2022). [Link]

-

Ullmann reaction. L.S.College, Muzaffarpur. (2020). [Link]

Sources